molecular formula C24H23N3O6S2 B2480711 (E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 627039-16-1

(E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B2480711
CAS RN: 627039-16-1
M. Wt: 513.58
InChI Key: GKKBSHDMQDFOHQ-WOJGMQOQSA-N
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Description

Synthesis Analysis

Synthesis of thiazolopyrimidine derivatives often involves multi-step reactions, starting with basic substrates like ethyl 2-(benzo[d]thazol-2-yl)acetate and arylidinemalononitrile derivatives. These compounds are typically reacted in solutions such as ethanol/TEA at room temperature to produce various derivatives, including those with similar structures to the target compound. These synthesis routes are crucial for producing the desired molecular framework and functional groups present in thiazolopyrimidine derivatives (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of thiazolopyrimidine derivatives is characterized by the presence of a thiazole ring fused with a pyrimidine ring. This arrangement is crucial for the chemical and biological properties of these compounds. Structural elucidation often involves spectroscopic methods such as IR, NMR, and mass spectrometry, which help confirm the presence of key functional groups and the overall molecular framework (Maddila et al., 2012).

Chemical Reactions and Properties

Thiazolopyrimidine derivatives participate in various chemical reactions, reflecting their reactive nature. They can undergo cycloaddition, substitution, and other reactions that enable the synthesis of complex heterocyclic compounds. These reactions are pivotal for modifying the chemical structure and properties of the derivatives for specific applications (Zeng et al., 2018).

Physical Properties Analysis

The physical properties of thiazolopyrimidine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including material science and pharmaceutical formulation (Nagarajaiah & Begum, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for the application of thiazolopyrimidine derivatives. Studies have shown that these compounds exhibit a wide range of activities, including antioxidant, antibacterial, and antifungal properties, highlighting their potential in medicinal chemistry and biochemistry (Maddila et al., 2012).

properties

IUPAC Name

ethyl (2E)-2-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6S2/c1-4-32-23(30)20-13(2)26-24-27(21(20)17-6-5-9-34-17)22(29)18(35-24)11-14-7-8-15(16(10-14)31-3)33-12-19(25)28/h5-11,21H,4,12H2,1-3H3,(H2,25,28)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKBSHDMQDFOHQ-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC(=C(C=C4)OCC(=O)N)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC(=C(C=C4)OCC(=O)N)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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